molecular formula C18H15NO4 B605019 7ACC2

7ACC2

Cat. No.: B605019
M. Wt: 309.3 g/mol
InChI Key: XTKDQPFUOFAMRL-UHFFFAOYSA-N
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Description

Mechanism of Action

Biochemical Analysis

Biochemical Properties

7ACC2 plays a crucial role in biochemical reactions, particularly in the context of cancer metabolism . It interacts with the monocarboxylate transporter, a protein that facilitates the transport of lactate across the cell membrane . The nature of this interaction is inhibitory, with this compound effectively blocking the influx of lactate into cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting lactate influx, which is a critical process in cancer cell metabolism . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the monocarboxylate transporter . By inhibiting this transporter, this compound prevents the influx of lactate into cells . This action can lead to changes in gene expression and can influence the activation or inhibition of enzymes .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . At certain thresholds, this compound has been observed to significantly inhibit tumor growth . At high doses, there may be potential toxic or adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to lactate transport . It interacts with enzymes such as the monocarboxylate transporter and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the monocarboxylate transporter . This interaction can affect the localization or accumulation of this compound within cells .

Subcellular Localization

The subcellular localization of this compound is likely associated with the monocarboxylate transporter, given its role as an inhibitor of this transporter .

Preparation Methods

The synthesis of compound 19 involves multiple steps, including the formation of the chromene core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

Compound 19 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.

Comparison with Similar Compounds

Compound 19 is unique due to its dual kinase inhibition properties and its ability to inhibit lactate transport. Similar compounds include:

These compounds share some structural similarities but differ in their specific targets and applications, highlighting the uniqueness of compound 19 in its dual inhibition and lactate transport inhibition properties.

Properties

IUPAC Name

7-[benzyl(methyl)amino]-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-19(11-12-5-3-2-4-6-12)14-8-7-13-9-15(17(20)21)18(22)23-16(13)10-14/h2-10H,11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKDQPFUOFAMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of 7ACC2 and how does it impact cancer cells?

A: this compound acts by inhibiting the Mitochondrial Pyruvate Carrier (MPC) [, , , , ]. This carrier protein is responsible for transporting pyruvate, a product of glucose metabolism, into the mitochondria for energy production. By blocking this process, this compound disrupts the ability of cancer cells to utilize lactate as an energy source, particularly in the context of the "reverse Warburg effect" [, ]. This metabolic disruption can lead to reduced tumor growth and enhanced sensitivity to treatments like radiotherapy [].

Q2: How does the inhibition of lactate uptake by this compound specifically affect tumor growth and progression?

A: Many tumors exhibit a metabolic symbiosis where some cancer cells rely on glycolysis and produce lactate, while others, often referred to as "reverse Warburg" cells, take up this lactate via MCT1 (Monocarboxylate Transporter 1) and utilize it for oxidative phosphorylation [, ]. This compound, by inhibiting MPC, disrupts this lactate uptake and utilization, leading to:

  • Tumor reoxygenation: Inhibiting lactate-fueled metabolism can lead to increased oxygen availability within the tumor microenvironment, making it more susceptible to radiotherapy [].
  • Inhibition of stemness properties: Research suggests that lactate uptake via MCT1 can contribute to stemness properties in certain cancer cells, making them more resistant to treatment and prone to recurrence. This compound, by blocking this uptake, can potentially reverse these effects [].

Q3: What is the structural information available for this compound?

A3: While the exact spectroscopic data hasn't been detailed in the provided abstracts, the chemical structure of this compound (7-(Benzyl(methyl)amino)-2-oxo-2H-chromene-3-carboxylic acid) allows for the deduction of key information:

    Q4: Are there any known resistance mechanisms to this compound in cancer cells?

    A4: While the provided research doesn't explicitly discuss resistance mechanisms specific to this compound, it's a crucial aspect to consider for any potential anticancer agent. Future studies are needed to determine if and how cancer cells might develop resistance to this compound, such as potential upregulation of alternative metabolic pathways or mutations in the MPC itself.

    Q5: What are the potential future directions for research on this compound?

    A5: Several avenues of research can further elucidate the potential of this compound as an anticancer therapeutic:

    • In vivo studies: Further preclinical studies are crucial to validate the in vitro findings and assess the efficacy and safety of this compound in animal models [].
    • Combination therapies: Evaluating this compound in combination with other anticancer therapies, such as radiotherapy or chemotherapy, could lead to synergistic effects and improved treatment outcomes [].

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